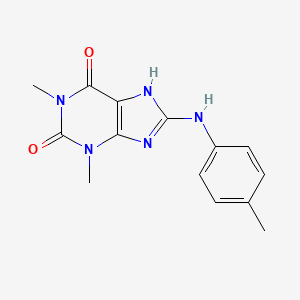

1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione

Description

Properties

IUPAC Name |

1,3-dimethyl-8-(4-methylanilino)-7H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O2/c1-8-4-6-9(7-5-8)15-13-16-10-11(17-13)18(2)14(21)19(3)12(10)20/h4-7H,1-3H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUMPOKYAUXRGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(N2)C(=O)N(C(=O)N3C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the dimethyl and p-tolylamino groups through substitution reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects at Position 8

The biological activity of xanthine derivatives is highly sensitive to substitutions at position 8. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-withdrawing groups (e.g., sulfonyl in compound 34) enhance target specificity for enzymes like MLKL, critical in necroptosis pathways .

- Aromatic amines (e.g., p-tolylamino) may improve receptor binding due to π-π stacking interactions, as seen in kinase inhibitors .

- Pyridinyloxy substituents (3j, 3m) eliminate CNS stimulation while preserving analgesia, suggesting a decoupling of adenosine receptor subtypes .

Pharmacological and Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

Research Findings and Implications

- Analgesia vs.

- Kinase Inhibition : Sulfonyl and aromatic amine substituents (e.g., target compound, 34) show promise in targeting kinases like MLKL or HSP90, relevant in cancer and inflammatory diseases .

- Metabolic Stability: Aliphatic amines (e.g., diethylaminomethyl in ) may enhance metabolic stability compared to aromatic groups, which are prone to cytochrome P450 oxidation.

Biological Activity

1,3-Dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound belongs to a class of molecules known for their roles in various biochemical processes, including cellular signaling and energy metabolism. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C14H15N5O2

- Molecular Weight : 273.30 g/mol

- CAS Number : 63351-31-5

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, influencing physiological responses.

Biological Activities

- Antioxidant Activity : Studies have indicated that purine derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cells. This activity is significant in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory conditions.

- Cytotoxicity Against Cancer Cells : Preliminary research suggests that this compound displays cytotoxic effects on certain cancer cell lines. This property could be leveraged for developing anti-cancer therapies.

Case Studies

Several studies have investigated the biological effects of related purine compounds:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various purine derivatives on human cancer cell lines. Results indicated that compounds similar to this compound showed significant inhibition of cell proliferation at specific concentrations .

- Inflammatory Response Modulation : Another research explored the anti-inflammatory properties of purine derivatives in animal models of inflammation. The findings suggested that these compounds could significantly reduce markers of inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with other known purines is essential:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Caffeine | Caffeine | Stimulant; enhances alertness |

| Theophylline | Theophylline | Bronchodilator; anti-inflammatory |

| 1,3-Dimethylxanthine | Dimethylxanthine | Mild stimulant; diuretic |

Q & A

Q. What are the optimal synthetic routes for 1,3-dimethyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione, and how can reaction conditions be optimized for high yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the 8-position of the purine core. A common approach uses 8-bromo-1,3-dimethylxanthine as a precursor, reacting it with p-toluidine under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a catalyst like triethylamine . Key optimizations include:

- Temperature control : 80–100°C to balance reaction rate and side-product formation.

- Solvent selection : DMF enhances nucleophilicity of p-toluidine.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization improves purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., p-tolylamino protons at δ 7.1–7.3 ppm, methyl groups at δ 3.2–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (mobile phase: acetonitrile/water) assess purity (>98%) and detect trace impurities .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]+ m/z 342.16) validates molecular formula .

Q. How does the p-tolylamino substituent influence solubility and stability under physiological conditions?

Methodological Answer:

- Solubility : The hydrophobic p-tolyl group reduces aqueous solubility (logP ≈ 1.8), necessitating DMSO or ethanol as solvents for in vitro assays .

- Stability : Degradation studies (pH 7.4 buffer, 37°C) show <10% decomposition over 24 hours, monitored via HPLC. Hydrolysis at the 8-position is minimal due to steric hindrance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the p-tolylamino group on biological activity?

Methodological Answer:

- Analog synthesis : Replace p-tolylamino with cyclohexylamino, hydrazinyl, or alkyl groups to assess substituent effects .

- Biological assays : Compare IC50 values in enzyme inhibition (e.g., phosphodiesterase) or antiviral activity (e.g., hepatitis C replication) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinity differences based on substituent hydrophobicity/steric bulk .

Q. How should contradictory data on biological activity (e.g., varying IC50 values across studies) be analyzed?

Methodological Answer:

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), enzyme sources (recombinant vs. tissue-extracted), and incubation times .

- Control experiments : Include positive controls (e.g., theophylline for phosphodiesterase inhibition) and validate compound stability during assays .

- Meta-analysis : Pool data from ≥3 independent studies using ANOVA to identify outliers and systemic biases .

Q. What strategies mitigate off-target effects in in vivo studies of this compound?

Methodological Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to enhance selectivity for target tissues .

- Pharmacokinetic profiling : Measure plasma half-life (t1/2) and tissue distribution (LC-MS/MS) to adjust dosing schedules .

- CRISPR-Cas9 screens : Validate target specificity by knocking out putative off-target receptors in animal models .

Q. How do in vitro and in vivo metabolic pathways differ for this compound, and how can metabolites be identified?

Methodological Answer:

- In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Detect phase I metabolites (oxidized p-tolyl group) via UPLC-QTOF .

- In vivo profiling : Administer radiolabeled compound (14C) to rodents; collect urine/feces for metabolite extraction and NMR identification .

- Enzyme inhibition assays : Test metabolites for CYP450 inhibition to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.